(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine is a complex organic compound that features a combination of functional groups, including an azido group, a t-butyloxycarbonyl (Boc) protected amino group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using t-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Formation of the Cyclohexylamine Moiety: The cyclohexylamine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used for the reduction of azides.
Substitution: Sodium azide (NaN3) is often used for introducing the azido group via nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-azidopentanoic acid: Lacks the Boc protection and cyclohexylamine moiety.
(S)-2-T-Butyloxycarbonylamino-5-aminopentanoic acid: Lacks the azido group.
Cyclohexylamine derivatives: Various derivatives with different functional groups.
Uniqueness
(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine is unique due to the combination of its functional groups, which allows for versatile chemical modifications and applications in diverse fields. The presence of the azido group enables click chemistry applications, while the Boc-protected amino group provides stability during synthesis and can be selectively deprotected.
Properties
IUPAC Name |
(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASSZHMIDGDAW-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.